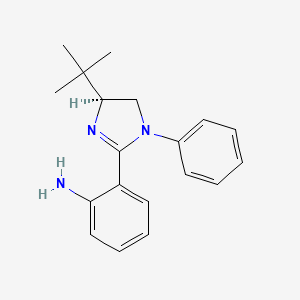
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is a chiral compound that features a tert-butyl group, a phenyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups.
Reduction: Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the phenyl and tert-butyl groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline: The enantiomer of the compound, which may have different biological activities.
2-(4-(tert-Butyl)-1-phenyl-1H-imidazol-2-yl)aniline: A similar compound without the chiral center.
Uniqueness
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C19H23N3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[(4S)-4-tert-butyl-1-phenyl-4,5-dihydroimidazol-2-yl]aniline |
InChI |
InChI=1S/C19H23N3/c1-19(2,3)17-13-22(14-9-5-4-6-10-14)18(21-17)15-11-7-8-12-16(15)20/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1 |
Clave InChI |
PVRFHSUWUABXCD-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


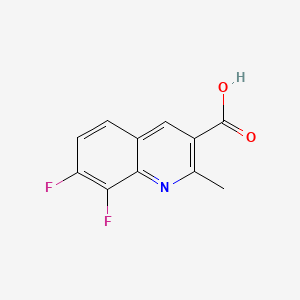


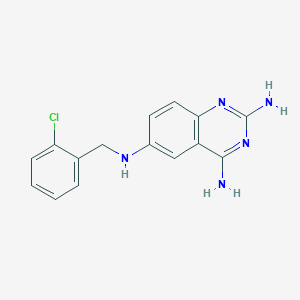
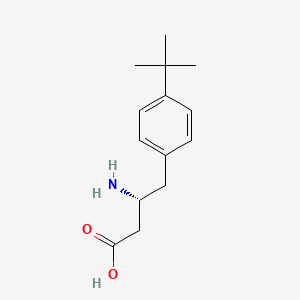
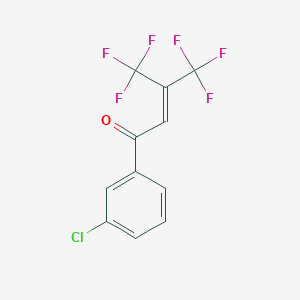
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
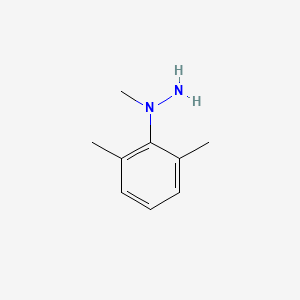

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)

![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)


